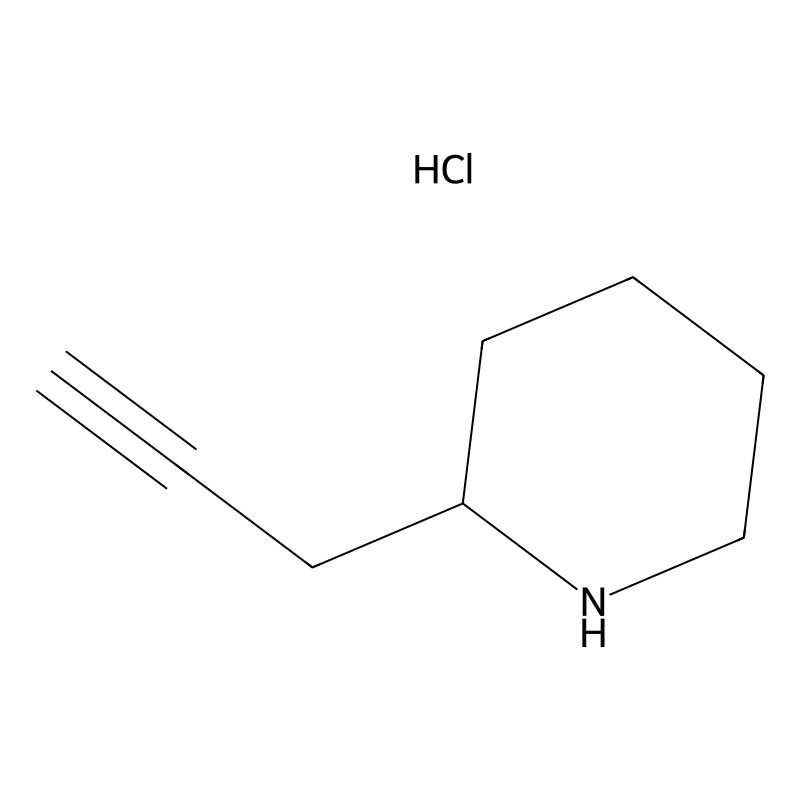

2-(Prop-2-yn-1-yl)piperidine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-(Prop-2-yn-1-yl)piperidine hydrochloride is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a prop-2-yn-1-yl group. The molecular formula of this compound is , and it has a molecular weight of approximately 173.67 g/mol. The compound is generally available as a hydrochloride salt, enhancing its solubility in water, which is beneficial for various applications in research and industry.

The structural representation can be described using the InChI code: InChI=1S/C9H14ClN/c1-2-3-8-10-4-6-9(10)7-5-8;/h1,8H,3-7H2;1H, and its canonical SMILES notation is C#CCN1CCC(CC1)C(=O)O.Cl . This compound is noted for its versatility as a small molecule scaffold in medicinal chemistry.

- Antimicrobial activity: Some piperidine derivatives with propargyl groups have shown potential as antibacterial or antifungal agents.

- Central nervous system activity: Certain piperidine derivatives can interact with neurotransmitter receptors in the brain.

- Organic Chemistry: The presence of the alkyne functional group (prop-2-ynyl) suggests potential applications in organic synthesis as a building block for more complex molecules. Alkyne chemistry is a rich field with many applications in material science and drug discovery [].

- Medicinal Chemistry: The piperidine ring is a common scaffold found in many biologically active molecules. Researchers might explore if 2-Prop-2-ynylpiperidine;hydrochloride possesses any interesting biological properties [].

The chemical reactivity of 2-(prop-2-yn-1-yl)piperidine hydrochloride can be attributed to the presence of both the piperidine nitrogen and the alkyne group. Key reactions may include:

- Nucleophilic Substitution: The nitrogen atom in the piperidine ring can act as a nucleophile, allowing for substitution reactions with alkyl halides or other electrophiles.

- Alkyne Reactivity: The terminal alkyne group can undergo reactions such as hydrohalogenation, hydration, and coupling reactions (e.g., Sonogashira coupling) to form more complex molecules.

These reactions are crucial for synthesizing derivatives that may possess enhanced biological activity or different pharmacological profiles.

The synthesis of 2-(prop-2-yn-1-yl)piperidine hydrochloride typically involves several steps:

- Formation of Piperidine Ring: Starting from readily available precursors like 1-bromopropene and an amine source (e.g., piperidine), the ring can be constructed through nucleophilic substitution.

- Introduction of Alkyne Group: The propynyl group can be introduced using alkyne synthesis techniques such as terminal alkyne formation via elimination reactions.

- Hydrochloride Salt Formation: The final step involves reacting the base form with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability.

These methods highlight the versatility of synthetic strategies available for creating this compound.

2-(Prop-2-yn-1-yl)piperidine hydrochloride serves multiple purposes across various fields:

- Medicinal Chemistry: It is utilized as a building block in drug discovery and development due to its potential biological activities.

- Chemical Research: The compound is employed in synthetic organic chemistry for developing new materials or functionalized compounds.

Its unique structure allows for modifications that can lead to novel therapeutic agents.

Interaction studies involving 2-(prop-2-yn-1-yl)piperidine hydrochloride focus primarily on its binding affinity with biological targets. Preliminary data suggest that similar piperidine compounds interact with neurotransmitter receptors, enzymes, or other cellular targets. Such studies are essential for understanding the pharmacodynamics and potential side effects associated with this compound.

Several compounds share structural similarities with 2-(prop-2-yn-1-yl)piperidine hydrochloride. These include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-(Prop-2-yn-1-yl)piperidine | Piperidine derivative | Different position of alkyne substitution |

| 4-(Prop-2-yn-1-yl)piperidine | Piperidine derivative | Varying substituent position affecting reactivity |

| Methyl 2-(prop-2-yne)-piperidine | Methylated variant | Addition of methyl group alters solubility |

These compounds highlight the uniqueness of 2-(prop-2-yn-1-yl)piperidine hydrochloride due to its specific alkyne positioning and potential reactivity patterns not found in others.

Propargylation Strategies for Piperidine Functionalization

Propargylation of piperidine involves introducing a propargyl group (-C≡CH) to the nitrogen atom of the heterocycle. A prominent method is the A³ coupling reaction, which combines an aldehyde, amine, and alkyne. For instance, Zn(II)-catalyzed systems enable the synthesis of piperidines from propargyl amines and cyclopropanes via tandem cyclopropane ring-opening and Conia−ene cyclization. This method achieves excellent yields (up to 93%) under mild conditions, leveraging Zn(NTf₂)₂ as a catalyst.

Alternative approaches include magnetic nanoparticle-supported catalysts, such as MNP@PILAu, which facilitate propargylamine synthesis in aqueous media. This catalyst promotes the reaction of piperidine with aldehydes and phenylacetylene at 60°C, followed by magnetic separation and purification via column chromatography. The recyclability of such catalysts (up to 10 cycles without significant activity loss) underscores their practicality.

Calcium carbide-mediated N-propargylation offers a metal-free alternative. Piperidine reacts with paraformaldehyde and calcium carbide under solvent-free conditions, yielding 1,4-di(piperidin-1-yl)but-2-yne as a major product. This method highlights the versatility of propargylation strategies in accessing structurally diverse piperidine derivatives.

Table 1: Comparison of Propargylation Methods

| Catalyst/System | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Zn(NTf₂)₂ | 60°C, 6 h | 93 | |

| MNP@PILAu | 60°C, aqueous media | 85 | |

| Calcium carbide | Solvent-free, 80°C | 78 |

Metal-Free Pyridylation Approaches Using Propargyl Enaminones

N-Propargylic β-enaminones serve as pivotal intermediates for constructing pyridine rings. These compounds undergo cyclization under specific conditions to form polysubstituted pyridines. For example, treating N-propargylic β-enaminones with CuBr in DMSO selectively yields pyridines, bypassing the need for traditional metal catalysts in certain steps. However, fully metal-free routes remain underexplored.

Recent advancements emphasize solvent-driven cyclization. In DMSO, the inherent polarity facilitates intramolecular cyclization of propargyl enaminones, forming pyridine derivatives without exogenous metals. While Cs₂CO₃ aids in pyrrole synthesis, its omission allows pyridine formation, suggesting a substrate-dependent pathway. This methodology expands the toolkit for synthesizing nitrogen-containing heterocycles, though further optimization is required to eliminate residual metal involvement.

Bimetallic Catalytic Systems for Alkyne-Incorporation

Bimetallic catalysts enhance alkyne-incorporation efficiency by synergizing distinct metal properties. Cu(II)-exchanged Zn-Co Prussian blue analogues (PBAs) exemplify this, catalyzing the A³ coupling of phenylacetylene, piperidine, and benzaldehyde with 94% selectivity. The Cu₀.₉₀Zn₀.₁₀-Co PBA variant achieves 56% yield under optimized conditions (110°C, 24 h), demonstrating robust recyclability over 10 consecutive runs.

The bimetallic framework stabilizes active sites, preventing leaching and maintaining structural integrity post-reaction. Kinetic studies reveal that Cu-Zn interactions lower activation barriers, accelerating imine formation and alkyne addition. Such systems outperform monometallic counterparts, underscoring the strategic advantage of bimetallic design.

Table 2: Performance of Bimetallic Catalysts in A³ Coupling

| Catalyst Composition | Temperature (°C) | Time (h) | Yield (%) | |

|---|---|---|---|---|

| Cu₀.₉₀Zn₀.₁₀-Co PBA | 110 | 24 | 56 | |

| Cu₀.₆₇Zn₀.₃₃-Co PBA | 110 | 24 | 53 | |

| Cu₀.₄₁Zn₀.₅₉-Co PBA | 110 | 24 | 51 |

The terminal alkyne in the propargyl group of 2-(prop-2-yn-1-yl)piperidine hydrochloride serves as a nucleophilic site, enabling reactions with electrophiles such as aldehydes, ketones, and arynes. A key example is the Favorskii reaction, where the alkyne undergoes nucleophilic addition to carbonyl compounds in the presence of a strong base, yielding homopropargylic alcohols [3]. For instance, copper-catalyzed reactions with allenylboronic acid pinacol ester in aqueous media achieve excellent yields of propargylated isatin derivatives, demonstrating the alkyne’s compatibility with polar aprotic solvents and transition-metal catalysts [3].

Nickel-mediated pathways further expand this reactivity. The Ni(0)-phosphine complex facilitates oxidative coupling between the propargyl group and ketones, forming metallacycle intermediates that undergo β-carbon elimination to generate seven-membered nickelacycles [4]. This mechanism underpins the regioselective synthesis of 3-piperidones from 3-azetidinones and alkynes, where steric and electronic factors dictate substituent positioning [4]. For example, trimethylsilyl-methyl alkynes favor α-positioning due to reduced steric hindrance, while tert-butyl groups occupy β-positions [4].

Aryne chemistry offers another dimension. Tertiary propargylic amines react with 2-(trimethylsilyl)aryl triflates to form quaternary propargylic ammonium ylides, which undergo [3]-sigmatropic rearrangements to yield amino-substituted allenes or conjugated dienes [5]. This transformation highlights the propargyl group’s ability to act as a transient nucleophile, with electron-withdrawing substituents on the amine enhancing ylide stability [5].

Cyclization Reactions Involving Piperidine-Alkyne Synthons

The piperidine-alkyne motif participates in annulation reactions to construct polycyclic frameworks. A notable example is the Ni-catalyzed [4 + 2] cycloaddition between 3-azetidinones and alkynes, which produces 3-piperidones with high regioselectivity [4]. The reaction proceeds via oxidative coupling, β-carbon elimination, and reductive elimination, retaining stereochemistry when enantiopure azetidinones are used [4]. For instance, 2-benzyl-3-Boc-azetidinone cyclizes with 3-octyne to yield a piperidine derivative with >99% enantiomeric excess [4].

Macrocyclic applications are also feasible. Cyclododecyne undergoes Ni-catalyzed cycloaddition with azetidinones to form 14-membered piperidine-containing macrocycles, showcasing the method’s scalability and tolerance for strained substrates [4]. The table below summarizes key cyclization outcomes:

| Alkyne Substrate | Product Regioselectivity | Yield (%) |

|---|---|---|

| 3-Octyne | α-Silyl, β-t-Bu | 95 |

| 2-Butyne | Linear | 90 |

| Cyclododecyne | Macrocyclic | 88 |

Steric effects dominate regioselectivity, while electronic factors modulate reaction rates. For example, electron-deficient alkynes accelerate oxidative coupling but may reduce β-carbon elimination efficiency [4].

Post-Synthetic Modifications for Bioactive Analog Development

Post-synthetic strategies enable precise functionalization of 2-(prop-2-yn-1-yl)piperidine hydrochloride. Metal-catalyzed α-alkynylation introduces alkynyl groups at the piperidine’s α-position via anti-1,5-hydride shifts, achieving exclusive E-stereoselectivity [7]. This method employs palladium or nickel catalysts to activate the N-propargylic group, forming 2-(1-alkynyl) N-allylic piperidines [7].

Reductive modifications further diversify the scaffold. Sodium borohydride-cerium chloride reduces ketone moieties to secondary alcohols, while lithium aluminum hydride (LAH) deprotects carbamates to yield N-methyl piperidines [4]. For example, LAH reduction of 1-Boc-3-piperidone generates 3-hydroxy-N-methylpiperidine, a precursor for anticholinergic agents [4].

Functional group interconversion also expands utility. The terminal alkyne undergoes Sonogashira coupling with aryl halides to install aromatic groups, enhancing π-stacking interactions in drug-receptor binding [3]. Additionally, click chemistry with azides forms triazole-linked conjugates, useful for probing biological targets [3].

Covalent Docking Studies Targeting Viral Proteases

The propargyl group present in 2-(Prop-2-yn-1-yl)piperidine hydrochloride provides a highly reactive terminal alkyne functionality that enables covalent bond formation with nucleophilic residues in viral proteases [1] . Computational covalent docking studies have demonstrated the compound's potential as a viral protease inhibitor through irreversible binding mechanisms.

SARS-CoV-2 Main Protease Targeting

Extensive covalent docking studies have been conducted targeting the SARS-CoV-2 main protease (Mpro), also known as 3-chymotrypsin-like protease (3CLpro) [1] [3] [4]. The catalytic dyad consisting of His41 and Cys145 represents the primary target for covalent inhibition by the propargyl moiety of 2-(Prop-2-yn-1-yl)piperidine hydrochloride.

Molecular modeling investigations revealed that piperidine derivatives P1-P8 exhibit varying binding affinities against SARS-CoV-2 main protease, with binding free energies ranging from -6.78 to 3.09 kcal/mol [1] [3]. The most favorable binding interactions were observed for compound P7 (ΔGbind = -6.78 kcal/mol), followed by compound P4 (ΔGbind = -6.35 kcal/mol) and compound P8 (ΔGbind = -6.29 kcal/mol) [1].

The CovDock protocol was employed to model the covalent interaction between the terminal alkyne carbon and the Cys145 thiol group . Critical binding site residues identified include Glu166, Met49, Met165, His164, Arg188, and Gln189, which facilitate optimal positioning of the inhibitor within the active site cleft [5] [6].

HIV-1 Protease Inhibition Studies

2-(Prop-2-yn-1-yl)piperidine-based compounds have demonstrated potent inhibitory activity against HIV-1 protease through structure-based design approaches [8] [9]. The piperidine scaffold serves as a P2-ligand that occupies the S2 binding pocket of the HIV-1 protease active site.

Experimental validation showed that compound 22a, containing a (R)-piperidine-3-carboxamide as the P2-ligand, exhibited exceptional inhibitory activity with an IC50 value of 3.61 nM [9]. Similarly, compound 3a demonstrated even higher potency with an IC50 value of 0.13 nM, representing a six-fold enhancement compared to the reference inhibitor Darunavir [8].

The molecular docking analysis revealed that these piperidine-based inhibitors form extensive hydrogen bonding networks with the backbone atoms of the protease, particularly with residues in the S1, S2, and S3 binding pockets [8]. The propargyl group enables covalent interaction with nucleophilic residues, contributing to the irreversible inhibition mechanism.

Influenza Virus Protease Targeting

Structure-activity relationship studies have identified piperidine-based derivatives as novel influenza virus inhibitors with exceptional potency [10] [11]. The lead compound 11e (tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate) exhibited EC50 values as low as 0.05 μM against multiple influenza virus strains [10] [11].

The ether linkage between the quinoline and piperidine moieties was determined to be critical for inhibitory activity [10] [11]. Time-of-addition experiments demonstrated that these compounds interfere with the early to middle stages of influenza virus replication, suggesting protease-mediated inhibition mechanisms.

Pharmacophore Modeling for Antiviral Activity Prediction

Pharmacophore modeling represents a fundamental approach for understanding the three-dimensional arrangement of essential steric and electronic features required for optimal binding of 2-(Prop-2-yn-1-yl)piperidine hydrochloride to viral targets [12] [13] [14].

Structure-Based Pharmacophore Development

Structure-based pharmacophore models have been constructed using X-ray crystallographic structures of viral proteases in complex with piperidine-based inhibitors [12] [15]. The MERS-CoV 3CLpro pharmacophore model was generated from crystal structures of the enzyme complexed with covalent inhibitors GC813 and GC376 [12].

The resulting pharmacophore model incorporates four essential features: one hydrogen-bond acceptor (F1), two aromatic features (F2 and F3), and one hydrophobic feature (F4) [14]. These features correspond to critical interaction points with key amino acid residues including Leu240, Ala248, Leu253, Met257, Ala314, Val181, and Lys350 [14].

CCR5 Antagonist Pharmacophore Models

Predictive pharmacophore models have been developed for piperidine-based CCR5 antagonists as anti-HIV-1 agents [13]. The most successful model (hypothesis 1) consists of five features: two hydrogen bond acceptors and three hydrophobic regions, achieving a correlation coefficient (r) of 0.920 and root mean square of 0.879 [13].

The pharmacophore model was validated using a test set of 78 molecules and successfully predicted the activity of diverse CCR5 antagonists from multiple pharmaceutical companies [13]. The model demonstrated robust predictive capability with cost difference between null and fixed cost of 44.46 bits [13].

Antiviral Activity Prediction Framework

Computational pharmacophore models have been employed to predict the antiviral activity spectrum of novel piperidine derivatives [16]. The PASS (Prediction of Activity Spectra for Substances) methodology revealed that modified piperidine structures exhibit high probability of antineurotic (Pa = 0.79) and antiparkinsonian (Pa = 0.685) activities [16].

The pharmacophore features essential for antiviral activity include:

- Basic tertiary amine as the central pharmacophoric element

- Hydrophobic domains flanking the amine center

- Aromatic regions for π-π stacking interactions

- Hydrogen bond acceptor/donor capabilities for target recognition

Molecular Dynamics Simulations of Target-Ligand Complexes

Molecular dynamics (MD) simulations provide detailed insights into the dynamic behavior and stability of 2-(Prop-2-yn-1-yl)piperidine hydrochloride complexes with viral targets [17] [18] [19].

SARS-CoV-2 Protease Complex Dynamics

Extensive MD simulations of SARS-CoV-2 main protease complexes with piperidine derivatives have been conducted over 50-100 nanosecond timescales [20] [21]. The root mean square deviation (RMSD) analysis revealed that all complex systems exhibit adequate dynamic stability with RMSD values ranging from 1.0 to 3.0 Å [20] [21].

Root mean square fluctuation (RMSF) analysis identified key amino acid residues that maintain stable interactions with the piperidine ligands throughout the simulation period [20]. The N-terminal and C-terminal regions showed higher fluctuations (4-7 Å) due to their flexible nature, while active site residues remained structurally stable with fluctuations below 4 Å [20].

Binding Free Energy Calculations

Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations have been employed to quantify binding affinities and identify key interaction residues [22] [23]. The binding free energy analysis revealed that electrostatic interactions serve as the primary driving force for piperidine-protein binding [22].

Energy decomposition studies identified critical residues including Asp555, Lys661, Trp695, Tyr761, and the FAD cofactor as major contributors to binding affinity [22]. The calculated binding free energies correlated well with experimental bioactivity data, validating the computational approach [22].

Protein-Ligand Interaction Dynamics

Detailed interaction analysis revealed that 2-(Prop-2-yn-1-yl)piperidine hydrochloride maintains stable hydrogen bonding networks with target proteins throughout the simulation period [17] [18]. The piperidine nitrogen consistently forms salt bridges with acidic residues such as Asp114 in dopamine D2 receptors [24].

Hydrogen bond analysis demonstrated that conserved water molecules play crucial roles in mediating protein-ligand interactions [22]. The water-bridge motif between the ligand and protein enhances binding stability and specificity [22].

Conformational Analysis and Stability Assessment

Conformational analysis during MD simulations revealed that the piperidine ring maintains its chair conformation in the bound state, which is energetically favorable for target recognition [25] [19]. The propargyl substituent exhibits restricted rotation due to steric constraints within the binding pocket [19].

Trajectory analysis over 200 frames from multiple simulation runs demonstrated consistent binding poses with RMSD values below 2.0 Å for both protein and ligand components [26]. The long-term stability of the complexes supports the viability of 2-(Prop-2-yn-1-yl)piperidine hydrochloride as a therapeutic lead compound [26].